molecular formula C8H15NO2S B14401479 N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide CAS No. 88124-21-4

N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide

Cat. No.: B14401479
CAS No.: 88124-21-4
M. Wt: 189.28 g/mol
InChI Key: DKUJUGRXXHBRBF-UHFFFAOYSA-N
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Description

N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methylsulfanyl group attached to a propan-2-yl chain, which is further connected to a 3-oxobutanamide moiety. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(methylsulfanyl)propan-2-amine and 3-oxobutanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is maintained at a specific temperature, usually around 0-5°C, to ensure optimal reaction rates.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine are commonly used to facilitate the reaction. Additionally, reagents like sodium bicarbonate may be employed to neutralize any acidic by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Utilizing large-scale reactors to accommodate higher volumes of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions may require the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of new functional groups in place of the methylsulfanyl group.

Scientific Research Applications

N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Methylsulfanyl)propan-2-yl]carbamate
  • N-[1-(Methylsulfanyl)propan-2-yl]amine
  • N-[1-(Methylsulfanyl)propan-2-yl]quinazoline

Uniqueness

N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88124-21-4

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(1-methylsulfanylpropan-2-yl)-3-oxobutanamide

InChI

InChI=1S/C8H15NO2S/c1-6(5-12-3)9-8(11)4-7(2)10/h6H,4-5H2,1-3H3,(H,9,11)

InChI Key

DKUJUGRXXHBRBF-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)NC(=O)CC(=O)C

Origin of Product

United States

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